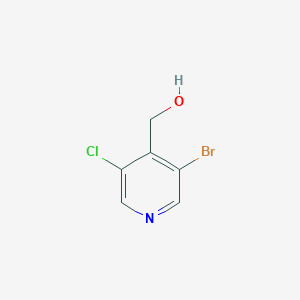

(3-Bromo-5-chloropyridin-4-yl)methanol

Descripción general

Descripción

“(3-Bromo-5-chloropyridin-4-yl)methanol” is a chemical compound with the CAS Number: 1064677-18-4 . It has a molecular weight of 222.47 and is typically a white to off-white solid . The IUPAC name for this compound is (3-bromo-5-chloro-4-pyridinyl)methanol .

Molecular Structure Analysis

The InChI code for “(3-Bromo-5-chloropyridin-4-yl)methanol” is 1S/C6H5BrClNO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2 . This indicates that the molecule consists of a pyridine ring with bromine and chlorine substituents at the 3rd and 5th positions, respectively, and a methanol group at the 4th position .Physical And Chemical Properties Analysis

“(3-Bromo-5-chloropyridin-4-yl)methanol” is a white to off-white solid . It has a molecular weight of 222.47 g/mol . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Schiff base compounds derived from (3-Bromo-5-chloropyridin-4-yl)methanol have been synthesized, showcasing potential in antibacterial activities due to their structural features. The study by Wang et al. (2008) emphasizes the compound's role in forming complexes with notable antibacterial properties (Wang, Nong, Sht, & Qi, 2008).

Catalysis and Chemical Reactions

- Research by Ghelfi et al. (2003) demonstrates the utility of (3-Bromo-5-chloropyridin-4-yl)methanol in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, critical intermediates for agrochemicals or medicinal compounds, through the rearrangement of chlorinated pyrrolidin-2-ones (Ghelfi et al., 2003).

Magnetic and Material Properties

- The coordination of (3-Bromo-5-chloropyridin-4-yl)methanol in the construction of 1D coordination polymers has shown to influence magnetic properties significantly. A study by Caiming Liu, Deqing Zhang, and Daoben Zhu (2009) details how methanol influences the magnetic ordering in these materials (Liu, Zhang, & Zhu, 2009).

Biocatalysis and Green Chemistry

- The whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol, utilizing (3-Bromo-5-chloropyridin-4-yl)methanol, represents an innovative, green, and efficient approach to synthesizing complex molecules. Chen et al. (2021) highlight this process's economic and environmental benefits in a liquid-liquid biphasic microreaction system (Chen et al., 2021).

Sensing and Detection Technologies

- Zheng et al. (2019) developed a sensor based on Y2O3 multishelled hollow structures for the highly selective and ultrasensitive detection of methanol, showcasing the potential of materials synthesized from (3-Bromo-5-chloropyridin-4-yl)methanol in environmental monitoring and healthcare applications (Zheng et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Propiedades

IUPAC Name |

(3-bromo-5-chloropyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDFUTNSEMGKKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Phenyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2736041.png)

![4-chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2736043.png)

![N-(3-morpholin-4-ylpropyl)-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2736045.png)

![methyl 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2736046.png)

![1-(Chloromethyl)-3-[(2,6-dichlorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2736050.png)

![1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B2736055.png)

![2-(benzo[d]isoxazol-3-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2736058.png)

![tert-butyl N-[trans-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B2736059.png)

![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride](/img/structure/B2736062.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-nitrophenyl)urea](/img/structure/B2736063.png)